molecular formula C15H18N+ B15017408 3,4-Dimethyl-1-(2-phenylethyl)pyridinium

3,4-Dimethyl-1-(2-phenylethyl)pyridinium

Cat. No.: B15017408
M. Wt: 212.31 g/mol
InChI Key: ATQMMNJOTLBBJC-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1-(2-phenylethyl)pyridinium is a pyridinium salt characterized by a positively charged nitrogen-containing aromatic ring. Its structure includes a pyridinium core substituted with methyl groups at the 3- and 4-positions and a 2-phenylethyl chain at the 1-position. This cationic structure enhances its solubility in polar solvents compared to neutral aromatic compounds.

Pyridinium compounds are widely studied due to their roles in biological systems and industrial applications. For example, pyridinium nitrosamines like NNN (N-nitrosonornicotine) are tobacco carcinogens , highlighting the importance of substituent effects on toxicity.

Properties

Molecular Formula

C15H18N+

Molecular Weight

212.31 g/mol

IUPAC Name

3,4-dimethyl-1-(2-phenylethyl)pyridin-1-ium

InChI

InChI=1S/C15H18N/c1-13-8-10-16(12-14(13)2)11-9-15-6-4-3-5-7-15/h3-8,10,12H,9,11H2,1-2H3/q+1

InChI Key

ATQMMNJOTLBBJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=[N+](C=C1)CCC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-1-(2-phenylethyl)pyridinium typically involves the alkylation of pyridine derivatives. One common method is the reaction of 3,4-dimethylpyridine with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-1-(2-phenylethyl)pyridinium undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Hydroxide ions in aqueous solution at elevated temperatures.

Major Products Formed

Scientific Research Applications

3,4-Dimethyl-1-(2-phenylethyl)pyridinium has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-1-(2-phenylethyl)pyridinium involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to increased permeability and potential cell lysis. Additionally, it may interact with specific molecular targets, such as enzymes or receptors, altering their activity and affecting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Pyridinium Derivatives

Pyridinium compounds vary significantly in biological activity and physicochemical properties based on substituents. Key comparisons include:

Compound Substituents Key Properties Toxicity/Applications References
3,4-Dimethyl-1-(2-phenylethyl)pyridinium 3,4-dimethyl; 2-phenylethyl High polarity (ionic), inferred moderate solubility in water Likely non-carcinogenic (no nitroso group) -
Pyridinium nitrosamine (NNN) Nitroso group at N-position Carcinogenic (Group 1 IARC), found in tobacco High carcinogenicity
1-Ethyl-3-methylimidazolium Ionic liquid structure Low melting point, high thermal stability Industrial solvents -

Key Findings :

  • The ionic nature of pyridinium salts generally increases water solubility but may reduce volatility compared to neutral analogs like 2-phenylethyl chromones .

Substituted Pyridines

Substituted pyridines with halogen or aryl groups exhibit distinct properties:

Compound (Example) Substituents Molecular Weight Melting Point (°C) Biological Activity References
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Chloro, aryl groups 466–545 268–287 Antimicrobial, antitumor
This compound Methyl, phenylethyl ~285 (estimated) Not reported Undetermined; structural similarity to bioactive pyridines -

Key Findings :

  • Chlorine and aryl substituents in pyridines correlate with higher melting points and antimicrobial activity .
  • The phenylethyl group in the target compound may confer affinity for aromatic receptors, similar to 2-phenylethyl chromones in agarwood .

Phenylethyl-Containing Compounds

Compounds with phenylethyl moieties span diverse functional groups:

Compound Functional Group Volatility Applications References
2-(2-Phenylethyl)chromones Chromone core Low Fragrance components in agarwood
2-Phenylethyl acetate Ester High Flavoring agent in beverages
Phenethyl Anthranilate Ester (2-aminobenzoate) Moderate Perfumery, sweet-fruity notes
This compound Pyridinium salt Low Potential ionic liquid or drug intermediate -

Key Findings :

  • Ionic pyridinium salts like the target compound are less volatile than esters (e.g., 2-phenylethyl acetate) , making them unsuitable for fragrance applications but relevant in non-volatile formulations.
  • The phenylethyl group enhances interaction with hydrophobic environments, a trait exploited in drug delivery systems .

Research Implications and Gaps

  • Toxicity Profile: Unlike NNN, the target compound lacks a nitroso group, suggesting lower carcinogenic risk . However, pyridinium salts can exhibit cytotoxicity depending on substituents, warranting further study.
  • Synthetic Feasibility : highlights challenges in synthesizing multi-substituted pyridines, implying that the target compound may require optimized routes for high yield .
  • Applications: Potential uses include ionic liquids (due to polarity) or intermediates in pharmaceuticals, leveraging the phenylethyl group’s bioactivity .

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